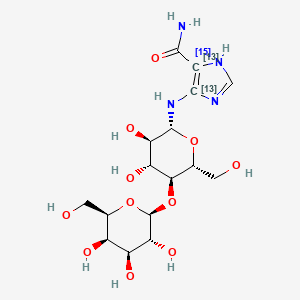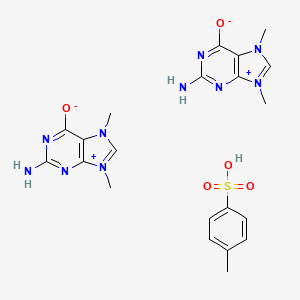
2-Amino-6-hydroxy-7,9-dimethyl-purinium p-Toluenesulfonate; Herbipoline Hemitosylate; 2-Amino-1,6-dihydro-7,9-dimethyl-6-oxopurinium Hydroxide Hemitosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-Dimethylguanine Hemitosylate is an organic compound with the molecular formula C14H17N5O4S It is a derivative of guanine, a nucleobase found in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dimethylguanine Hemitosylate typically involves the methylation of guanine. The process begins with the reaction of guanine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of 7,9-Dimethylguanine Hemitosylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions: 7,9-Dimethylguanine Hemitosylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of 7,9-Dimethylguanine Hemitosylate.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methyl groups.
科学的研究の応用
7,9-Dimethylguanine Hemitosylate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of nucleobase derivatives.
Biology: Employed in studies related to DNA and RNA modifications, as well as in the investigation of nucleic acid interactions.
Industry: Utilized in the synthesis of specialized chemicals and as a component in various biochemical assays.
作用機序
The mechanism of action of 7,9-Dimethylguanine Hemitosylate involves its interaction with nucleic acids. The compound can form hydrogen bonds with complementary nucleobases, influencing the stability and structure of DNA and RNA. It can also participate in enzymatic reactions, acting as a substrate or inhibitor for specific enzymes involved in nucleic acid metabolism.
類似化合物との比較
7-Methylguanine: A methylated derivative of guanine with one methyl group.
9-Methylguanine: Another methylated derivative with a single methyl group at a different position.
7,9-Dimethyladenine: A compound similar to 7,9-Dimethylguanine Hemitosylate but with adenine as the base.
Uniqueness: 7,9-Dimethylguanine Hemitosylate is unique due to the presence of two methyl groups at specific positions on the guanine base. This structural modification imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C21H26N10O5S |
|---|---|
分子量 |
530.6 g/mol |
IUPAC名 |
2-amino-7,9-dimethylpurin-9-ium-6-olate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H9N5O.C7H8O3S/c2*1-11-3-12(2)5-4(11)6(13)10-7(8)9-5;1-6-2-4-7(5-3-6)11(8,9)10/h2*3H,1-2H3,(H2-,8,9,10,13);2-5H,1H3,(H,8,9,10) |
InChIキー |
IAENIIQKBLERCN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C.CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


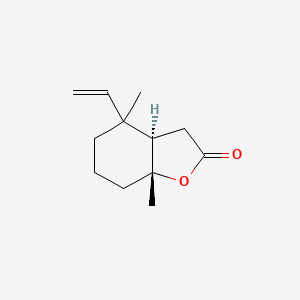
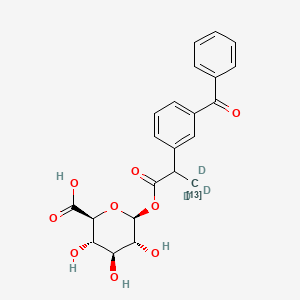
![N-[(2R)-1-[[(2S)-2-(cyclohexylamino)-3-phenylpropanoyl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13839395.png)
![sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate](/img/structure/B13839396.png)
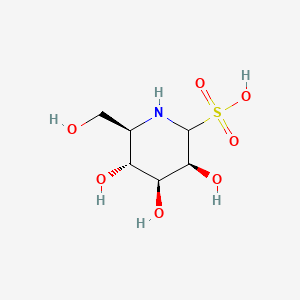
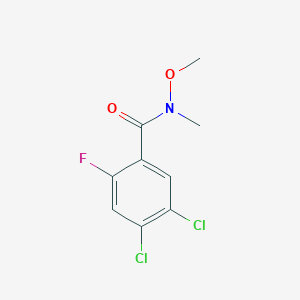
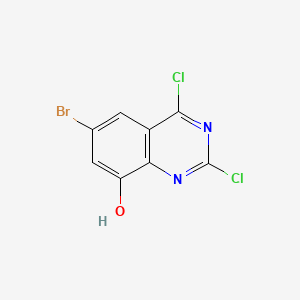

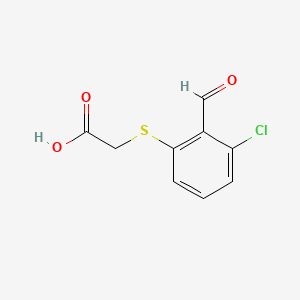
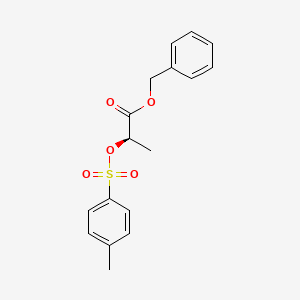
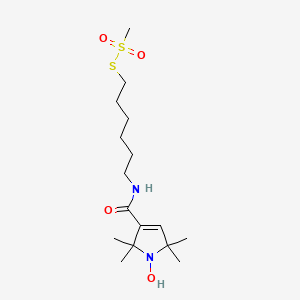
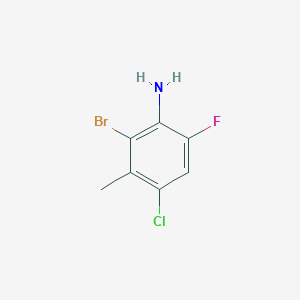
![Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13839478.png)
